2-[[6-(2-Methyl-3-phenylphenyl)imidazo[1,2-b][1,2,4]triazin-2-yl]methylamino]ethanol
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Overview
Description
PMID30107136-Compound-Example43 is a small molecule immunotherapy compound primarily indicated for the treatment of hepatitis and human immunodeficiency virus infection . This compound functions as an inhibitor of the PD-1-PD-L1 interaction, which is a critical pathway in immune evasion by certain cancers and viral infections .
Preparation Methods
The synthetic routes and reaction conditions for PMID30107136-Compound-Example43 involve several steps. The preparation methods include both solid-phase and liquid-phase extraction techniques . Industrial production methods often utilize automated and miniaturized processes to ensure high yield and purity .
Chemical Reactions Analysis
PMID30107136-Compound-Example43 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PMID30107136-Compound-Example43 has a wide range of scientific research applications. In chemistry, it is used to study the PD-1-PD-L1 interaction and its inhibition . In biology and medicine, it is being researched for its potential to treat hepatitis and human immunodeficiency virus infection . Additionally, it has applications in the study of immune evasion mechanisms in cancer .
Mechanism of Action
The mechanism of action of PMID30107136-Compound-Example43 involves the inhibition of the PD-1-PD-L1 interaction . This interaction is crucial for the immune evasion of certain cancers and viral infections. By inhibiting this pathway, the compound enhances the immune response against these diseases . The molecular targets involved include the PD-1 and PD-L1 proteins .
Comparison with Similar Compounds
PMID30107136-Compound-Example43 is unique in its specific inhibition of the PD-1-PD-L1 interaction . Similar compounds include various oxadiazole and thiadiazole derivatives, which also target the PD-1-PD-L1 pathway . PMID30107136-Compound-Example43 stands out due to its higher specificity and potency .
Properties
Molecular Formula |
C21H21N5O |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[[6-(2-methyl-3-phenylphenyl)imidazo[1,2-b][1,2,4]triazin-2-yl]methylamino]ethanol |
InChI |
InChI=1S/C21H21N5O/c1-15-18(16-6-3-2-4-7-16)8-5-9-19(15)20-14-26-21(24-20)23-13-17(25-26)12-22-10-11-27/h2-9,13-14,22,27H,10-12H2,1H3 |
InChI Key |
SIYAOZFRXTVXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CN3C(=N2)N=CC(=N3)CNCCO)C4=CC=CC=C4 |
Origin of Product |
United States |
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